2',3'-Isopropylideneuridine

Descripción general

Descripción

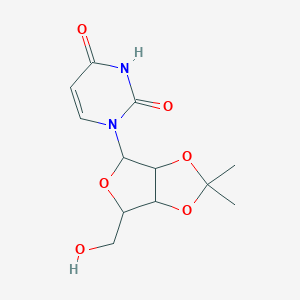

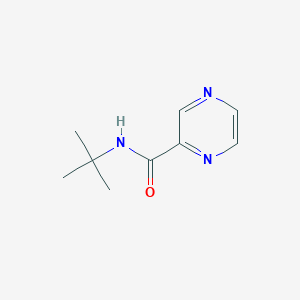

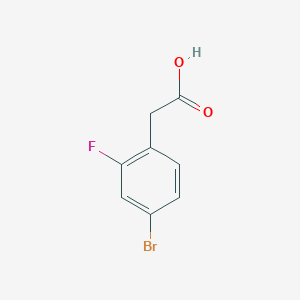

2',3'-Isopropylideneuridine (IPU) is a modified nucleoside, which is an important component of the ribonucleic acid (RNA) molecule. IPU is synthesized from uridine, a naturally occurring nucleoside, and is used in a variety of applications, ranging from medicinal to industrial. IPU is a versatile molecule with a wide range of applications, making it a valuable resource for scientists.

Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis:

- An anisotropic substituent in the C-6 position of 2',3'-O-isopropylideneuridine alters chemical shifts, providing insights into the behavior of β-D-ribofuranosyl nucleosides (Tanaka, Hayakawa, & Miyasaka, 1982).

- Methods for synthesizing isocytidine from 5'-cyclouridine and 2':3'-O-isopropylidene-O2-methyl-uridine suggest potential applications in nucleotide and RNA synthesis (Brown, Todd, & Varadarajan, 1957).

Medical and Pharmacological Research:

- N3-substituted 2',3'-O-isopropylideneuridines demonstrate central nervous system depressant effects, highlighting potential pharmaceutical applications (Yao et al., 1999).

Nucleic Acid Synthesis and Modification:

- Studies show the synthesis of 2-thiouridine and 3′-deoxyuridine from 2':3'-O-isopropylidene-5'-O-toluene-p-sulphonyluridine, indicating its use in nucleic acid synthesis (Brown, Parihar, Todd, & Varadarajan, 1958).

Other Chemical Synthesis Applications:

- The facile and regiospecific preparation of 6-alkyluridines from 2',3'-O-isopropylideneuridine demonstrates its versatility in chemical synthesis (Tanaka, Nasu, Hayakawa, & Miyasaka, 1980).

Molecular and Cellular Studies:

- Research on ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid, related to 2',3'-Isopropylideneuridine, shows potential as anticancer drugs (Pierroz et al., 2012).

Virology and Antiviral Research:

- Studies on uridine 5'-diphosphate glucose analogues demonstrate their inhibition of protein glycosylation in HSV-1 infected cells, suggesting antiviral activity (Camarasa et al., 1985).

Safety and Hazards

When handling 2’,3’-Isopropylideneuridine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Relevant Papers One of the relevant papers indicates that N3-substituted derivatives of 2’,3’-O-isopropylideneuridine were synthesized and their pharmacological effects on the central nervous system (CNS) were examined using mice . Another paper discusses the use of nucleoside analogs, including 2’,3’-Isopropylideneuridine, as a new generation of anti-HIV agents .

Mecanismo De Acción

Target of Action

2’,3’-Isopropylideneuridine is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is used in the chemical synthesis of n-benzoylated uridine derivatives and n3-substituted 2’,3’-o-isopropylideneuridines . These derivatives have been associated with central nervous system (CNS) depressant activity .

Biochemical Pathways

It is known to be involved in the synthesis of certain uridine derivatives , which suggests it may play a role in nucleotide metabolism.

Result of Action

It is used in the synthesis of compounds with CNS depressant activity , suggesting it may have effects on neuronal function.

Análisis Bioquímico

Biochemical Properties

2’,3’-Isopropylideneuridine interacts with various enzymes, proteins, and other biomolecules. It is used in the chemical synthesis of N-benzoylated uridine derivatives and N3-substituted 2’,3’-O-isopropylideneuridines, which have central nervous system (CNS) depressant activity .

Cellular Effects

2’,3’-Isopropylideneuridine has been shown to have anti-HIV-1 activity . Importantly, no toxic action of this compound against the cells of T-cell origin was found .

Molecular Mechanism

It is known that it is used in the chemical synthesis of N-benzoylated uridine derivatives and N3-substituted 2’,3’-O-isopropylideneuridines .

Temporal Effects in Laboratory Settings

Propiedades

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c1-12(2)19-8-6(5-15)18-10(9(8)20-12)14-4-3-7(16)13-11(14)17/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,17)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDUSNQQMOENLR-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

362-43-6 | |

| Record name | 2′,3′-O-Isopropylideneuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-O-Isopropylidene uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-isopropylideneuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2',3'-Isopropylideneuridine utilized in synthesizing compounds with potential antiviral activity?

A1: Researchers have leveraged this compound to create nucleoside-phospholipid conjugates []. These conjugates demonstrated complete inhibition of HIV-1 reproduction in vitro at lower doses than the parent nucleosides. This approach highlights the potential of using this compound as a starting point for developing novel antiviral agents.

Q2: What are the typical synthetic approaches to creating derivatives of this compound?

A2: Several synthetic strategies utilize this compound. One common approach is to modify the 5' position. For example, reacting this compound with phosphoryl chloride followed by separation yields 5-Bromo-UMP []. Alternatively, reacting it with polyphosphoric acid produces 5-Bromo-UMP in good yield []. Another strategy utilizes the reactivity of the 5-bromo derivative. Reacting it with morpholine generates 5-Morpholinouridine and its isopropylidene derivative []. This versatility makes this compound a valuable starting material for synthesizing a diverse range of uridine analogs.

Q3: Can you elaborate on the use of mass spectrometry in analyzing this compound derivatives?

A3: Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MSn), proves invaluable for characterizing this compound derivatives, particularly phosphoramidate monoesters []. This technique elucidates novel rearrangement reactions occurring with different amino acids in these derivatives []. Furthermore, ESI-MS helps identify characteristic fragmentation patterns, providing a means to monitor these compounds in biological systems [].

Q4: Have any structure-activity relationship studies been conducted using this compound as a scaffold?

A4: Researchers investigated the structure-activity relationship of the nucleoside antibiotic mureidomycin A, employing this compound as a starting point for synthesizing uridine-containing analogs []. They discovered that introducing specific functional groups at the 5' position of the uridine moiety led to varying degrees of inhibition against E. coli translocase I []. These findings highlight the importance of the 5' position in modulating the biological activity of these uridine derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)

![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)